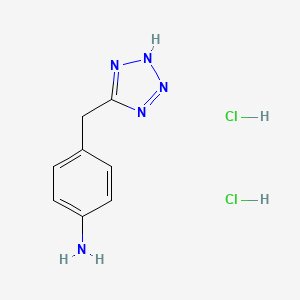

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a chemical compound with the empirical formula C7H7N5 . It is a heterocyclic compound, specifically a tetrazole, which is a class of five-membered ring compounds with four nitrogen atoms and one carbon atom . The molecular weight of this compound is 161.16 .

Molecular Structure Analysis

The molecular structure of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride consists of a benzene ring (aniline) substituted with a tetrazole ring at the 4-position . The tetrazole ring is attached to the benzene ring via a methylene (-CH2-) group .Physical And Chemical Properties Analysis

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Development

- A study by Hashimoto et al. (2002) outlined a new and efficient synthesis of a related compound, a key intermediate for the CCR5 antagonist TAK-779, using commercially available reagents, showcasing its potential application in drug development Hashimoto et al., 2002.

Photophysical Properties and Applications

- Vezzu et al. (2010) researched highly luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives of aniline, indicating potential applications in organic light-emitting diode (OLED) devices due to their emissive properties at ambient temperatures Vezzu et al., 2010.

Nucleoside Phosphoramidite Activation

- Gryaznov and Letsinger (1992) demonstrated the use of pyridine hydrochloride/aniline wash step in the synthesis of oligonucleotides, showcasing the application of aniline derivatives in the synthesis of nucleotide analogs Gryaznov & Letsinger, 1992.

Antidepressant Drug Development

- Karama et al. (2016) explored the synthesis of chlorinated tetracyclic compounds, including aniline derivatives, for potential antidepressant effects, highlighting the compound's relevance in drug discovery for mental health treatment Karama et al., 2016.

Anticancer Research

- Li et al. (2006) synthesized a series of novel aniline derivatives, which showed higher activity than a cisplatin control in vitro against cancer cell lines, indicating the compound's potential in anticancer drug development Li et al., 2006.

Modular Assembly in Druglike Compounds

- Sun et al. (2014) described a method for synthesizing druglike polyheterocycles using aniline and a nucleophile, demonstrating its application in the development of various pharmaceutical compounds Sun et al., 2014.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to form hydrogen bonds with amino acids in their active pockets

Mode of Action

It’s worth noting that similar compounds have shown to form hydrogen bonds with amino acids in their active pockets . This could indicate that the compound interacts with its targets through hydrogen bonding, leading to changes in the targets’ function or structure.

Biochemical Pathways

Based on the potential for hydrogen bonding with amino acids , it’s possible that the compound could influence protein-related pathways

Result of Action

Similar compounds have demonstrated significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties. More research is needed to confirm these effects and understand their implications.

Propiedades

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.2ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;;/h1-4H,5,9H2,(H,10,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJXXYGLRURHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)

![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)

![11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2832426.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)